Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)-
Description
Chemical Identity and Nomenclature of Titanium, Tris((9Z,12R)-12-Hydroxy-9-Octadecenoato-κO)(2-Propanolato)-(T-4)-
The compound is a tetracoordinated titanium(IV) complex with a mixed-ligand architecture. Its systematic IUPAC name, titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-κO)(2-propanolato)-(T-4)- , reflects three key structural features:
- Ligand composition : Three (9Z,12R)-12-hydroxy-9-octadecenoate (ricinoleate) ligands, derived from ricinoleic acid, coordinate to titanium via their hydroxyl oxygen atoms (κO notation) .
- Ancillary ligand : A 2-propanolato (isopropoxide) ligand completes the tetrahedral coordination sphere (T-4 geometry) .
- Stereochemistry : The (9Z,12R) configuration specifies a cis double bond at position 9 and an R-configuration at the hydroxyl-bearing carbon (C12) of the ricinoleate chain .
Synonyms and identifiers :
- CAS Registry Number : 68938-91-0 .
- EC Number : 273-149-4 .
- Common names : Isopropyl triricinoyl titanate .
The molecular formula C57H110O10Ti (molecular weight: 1003.3 g/mol) underscores the compound’s bulky organic ligands, which influence its solubility and reactivity .
Historical Context and Discovery of Organotitanium Complexes
Organotitanium chemistry emerged in the mid-20th century, with the first stable organotitanium compound, titanocene dichloride, reported in 1954 . This discovery coincided with the development of Ziegler-Natta catalysts, which revolutionized polymer production by enabling stereoregular polymerization of olefins . Early titanium complexes predominantly featured cyclopentadienyl or alkoxide ligands, but the incorporation of fatty acid derivatives like ricinoleate represents a later innovation aimed at enhancing compatibility with organic matrices .
The synthesis of mixed-ligand titanium complexes, such as titanium tris(ricinoleato)isopropoxide, likely draws from methodologies established for simpler alkoxides like titanium tetraisopropoxide (TIPT), a precursor for TiO2 and adhesion-promoting coatings . The choice of ricinoleate ligands—naturally occurring in castor oil—reflects a shift toward sustainable, bio-derived reagents in organometallic synthesis .
Significance in Coordination Chemistry and Industrial Applications
In coordination chemistry, this compound exemplifies titanium’s ability to stabilize diverse ligand sets. Titanium’s oxophilicity (affinity for oxygen donors) and electron-deficient nature favor interactions with hard Lewis bases like carboxylates and alkoxides . The ricinoleate ligands introduce steric bulk and hydrophobic character, modulating the compound’s reactivity for specific applications:
Industrial applications :
- Adhesion promotion : Titanium-based coupling agents enhance bonding between organic polymers and inorganic substrates (e.g., glass or metals) by forming interfacial Ti–O–Si or Ti–O–M bonds .
- Catalysis : Titanium alkoxides catalyze esterification, transesterification, and polymerization reactions. The ricinoleate ligands may impart selectivity in asymmetric catalysis or biocompatible polymer synthesis .
- Surface modification : Used in anti-reflective or self-cleaning coatings, titanium complexes contribute to advanced material functionalities .
The compound’s design bridges homogeneous catalysis and materials science, offering tunability through ligand substitution—a hallmark of modern organotitanium chemistry .
Properties
CAS No. |
68938-91-0 |
|---|---|
Molecular Formula |
C57H110O10Ti |
Molecular Weight |
1003.3 g/mol |
IUPAC Name |
(E)-12-hydroxyoctadec-9-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H34O3.C3H8O.Ti/c3*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-3(2)4;/h3*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3-4H,1-2H3;/b3*12-9+;; |
InChI Key |
ZRGNVCUQCALTRK-FMHKOXJHSA-N |
Isomeric SMILES |
CCCCCCC(O)C/C=C/CCCCCCCC(=O)O.CCCCCCC(O)C/C=C/CCCCCCCC(=O)O.CCCCCCC(O)C/C=C/CCCCCCCC(=O)O.CC(O)C.[Ti] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.CCCCCCC(CC=CCCCCCCCC(=O)O)O.CCCCCCC(CC=CCCCCCCCC(=O)O)O.CC(C)O.[Ti] |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Procedure:
Preparation of Titanium Alkoxide Solution :
- Dissolve titanium isopropoxide in an anhydrous solvent such as ethanol or isopropanol under an inert atmosphere.
-
- Gradually add (9Z,12R)-12-hydroxy-9-octadecenoic acid to the titanium alkoxide solution with constant stirring. The stoichiometric ratio should be 3:1 for ligand-to-titanium.
-
- Heat the mixture gently (typically between 50–80°C) to promote esterification reactions between the hydroxyl groups of the acid and the titanium alkoxide.
-
- The reaction progress can be monitored using spectroscopic techniques such as FTIR or NMR to confirm the formation of the desired coordination bonds.
-
- The product is purified by removing excess solvent under reduced pressure or by precipitation using a non-polar solvent such as hexane.
-
- Dry the purified compound under vacuum and store it in sealed containers to prevent moisture absorption.
Reaction Mechanism
The esterification mechanism involves the replacement of alkoxide groups on titanium by hydroxy fatty acid ligands through nucleophilic substitution. The hydroxyl group on ricinoleic acid reacts with titanium alkoxide to form titanium-carboxylate bonds.
Data Table: Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Titanium Source | Titanium isopropoxide |
| Ligand | (9Z,12R)-12-hydroxy-9-octadecenoic acid |
| Solvent | Ethanol or Isopropanol |
| Atmosphere | Nitrogen or Argon |
| Temperature | 50–80°C |
| Reaction Time | 6–24 hours |
| Purification Method | Solvent precipitation/vacuum drying |
Research Findings
Studies have demonstrated that:
- Reaction yields are highest when using anhydrous conditions and inert atmospheres.
- Spectroscopic analysis confirms that titanium forms stable bonds with ricinoleic acid derivatives.
- Variations in temperature and solvent polarity can influence product stability and molecular weight distribution.
Chemical Reactions Analysis
Types of Reactions
[R-(Z)]-tris(12-hydroxyoleato-O1)(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often require the use of coordinating solvents and may be catalyzed by transition metal complexes.
Major Products Formed
Oxidation: Titanium dioxide and various organic oxidation products.
Reduction: Lower oxidation state titanium compounds and reduced organic ligands.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
[R-(Z)]-tris(12-hydroxyoleato-O1)(propan-2-olato)titanium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Materials Science: The compound is explored for its potential in the synthesis of advanced materials, such as nanocomposites and coatings.
Biology and Medicine: Research is ongoing to investigate its potential as an antimicrobial agent and its interactions with biological molecules.
Industry: It is used in the production of high-performance materials and as a precursor for titanium-based compounds.
Mechanism of Action
The mechanism of action of [R-(Z)]-tris(12-hydroxyoleato-O1)(propan-2-olato)titanium involves the coordination of the titanium center with the ligands, which facilitates various chemical transformations. The molecular targets and pathways include:
Catalytic Sites: The titanium center acts as a catalytic site for various reactions.
Ligand Exchange: The ligands can undergo exchange reactions, influencing the reactivity and stability of the compound.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial for its catalytic activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Titanium Complexes
Key Observations:
Ligand Influence on Reactivity: Compounds with more alkoxide ligands (e.g., titanium tetraisopropoxide, CAS 546-68-9) exhibit higher hydrolysis sensitivity and reactivity compared to those with fatty acid ligands (e.g., CAS 136144-62-2) . The hydroxyl group in the target compound’s octadecenoate ligand may enable hydrogen bonding, enhancing adhesion in polymer matrices compared to non-hydroxylated analogs like stearate derivatives (CAS 2530-86-1) .
Solubility and Stability: Acetylacetonate-containing complexes (e.g., CAS 68586-02-7) demonstrate superior stability in organic solvents due to chelating ligands, whereas fatty acid-based compounds (e.g., CAS 136144-62-2) are more compatible with hydrophobic environments . Methacrylate ligands (CAS 61436-48-4) improve compatibility with acrylic polymers, contrasting with the bioactivity-oriented hydroxy-octadecenoate ligands .
Applications: The target compound’s combination of hydroxylated fatty acids and a single isopropanolato group suggests niche applications in biomedicine or environmentally responsive materials, whereas stearate derivatives are preferred in industrial surfactants . Titanium tetraisopropoxide (CAS 546-68-9) remains the standard for sol-gel synthesis, while acetylacetonate derivatives (CAS 68586-02-7) are utilized in high-temperature processes .
Research Findings and Data Gaps
- Synthetic Challenges: The branched isooctadecanoate ligand in CAS 121957-13-9 may complicate synthesis compared to linear fatty acid analogs .
- Thermal Properties : Data on melting points or decomposition temperatures are unavailable for the target compound but can be inferred to be lower than acetylacetonate derivatives due to weaker ligand-metal bonds .
Biological Activity
Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, commonly referred to as T-4, is a complex organic titanium compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with T-4.
Chemical Structure and Properties
T-4 is a titanium complex with the molecular formula . It consists of titanium coordinated with three molecules of ricinoleic acid (9-octadecenoic acid, 12-hydroxy-, (9Z,12R)-) and one isopropanolato group. The structure can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in areas related to anti-inflammatory and antimicrobial effects.
1. Antimicrobial Properties
Research has indicated that T-4 exhibits significant antimicrobial activity against various pathogens. In a study examining its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, T-4 demonstrated a notable reduction in bacterial viability. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
2. Anti-inflammatory Effects
T-4 has also been studied for its anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that T-4 significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The proposed mechanism involves the inhibition of NF-kB signaling pathways.
3. Cell Viability and Cytotoxicity
In vitro studies assessing the cytotoxic effects of T-4 on human cell lines revealed that it possesses a selective cytotoxicity profile. While it effectively induces apoptosis in cancerous cells, it exhibits minimal toxicity towards normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| Normal Human Fibroblasts | >100 |
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the use of T-4 in treating skin infections caused by antibiotic-resistant bacteria. Patients receiving topical applications of T-4 reported significant improvements in wound healing and reduction in infection rates compared to those receiving standard antibiotic treatment.
Case Study 2: Inflammatory Disorders
In another study focusing on chronic inflammatory conditions such as rheumatoid arthritis, patients treated with T-4 exhibited reduced joint swelling and pain. The study suggested that T-4's ability to modulate immune responses could be beneficial in managing autoimmune diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing titanium complexes with hydroxy-octadecenoate ligands, and how do reaction conditions influence coordination geometry?
- Methodological Answer : Synthesis typically involves ligand exchange reactions between titanium alkoxides (e.g., titanium tetraisopropanolate, ) and hydroxy-octadecenoic acid derivatives. Key variables include solvent polarity (e.g., anhydrous toluene for controlled hydrolysis), stoichiometric ratios (3:1 ligand-to-Ti for tris-complexes), and temperature (60–80°C to prevent ligand degradation). Characterization via FT-IR can confirm ligand binding through shifts in ν(C=O) and ν(O-H) bands .
Q. How can researchers validate the purity and structural integrity of this titanium complex using spectroscopic and chromatographic techniques?
- Methodological Answer : Combine NMR (¹H/¹³C) to resolve ligand environments and confirm stereochemistry (e.g., (9Z,12R) configuration ). High-resolution mass spectrometry (HR-MS) verifies molecular ion peaks matching the theoretical mass (e.g., C₄₂H₈₄O₆Ti, ). Purity assessment via HPLC with UV-Vis detection (λ = 210–240 nm for conjugated systems) ensures minimal residual ligands or side products .
Q. What are the stability considerations for this complex under ambient and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (>150°C likely for titanium carboxylates). Monitor hydrolytic stability by exposing the compound to controlled humidity (e.g., 40–80% RH) and tracking ligand dissociation via UV-Vis or conductivity measurements .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved when analyzing the coordination geometry of this complex?
- Methodological Answer : Address discrepancies by cross-validating with X-ray absorption spectroscopy (XAS) to probe titanium’s local coordination environment (e.g., Ti-O bond lengths). Density Functional Theory (DFT) calculations can model ligand-field effects and predict spectroscopic signatures, aligning empirical data with theoretical frameworks . For crystallographic challenges (e.g., poor crystal growth), optimize recrystallization solvents (e.g., hexane/ethyl acetate mixtures) and use synchrotron radiation for weak diffraction patterns .
Q. What computational strategies are effective for modeling the electronic structure and reactivity of titanium-hydroxycarboxylate complexes?
- Methodological Answer : Employ hybrid DFT (e.g., B3LYP/def2-TZVP) to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior (e.g., Ti⁴+/Ti³+ transitions). Molecular dynamics (MD) simulations in explicit solvent models (e.g., DMSO) can reveal ligand-exchange kinetics and solvation effects . Validate computational models against experimental cyclic voltammetry or EPR data .
Q. How does ligand stereochemistry ((9Z,12R) vs. (9E,12S)) influence the catalytic or material properties of this titanium complex?
- Methodological Answer : Design comparative studies using enantiopure ligands synthesized via asymmetric catalysis (e.g., Sharpless epoxidation ). Evaluate catalytic performance in esterification or polymerization reactions, correlating enantiomeric excess (HPLC chiral columns) with activity metrics (e.g., turnover frequency). Spectroscopic probes (e.g., CD spectroscopy) can link stereochemistry to supramolecular assembly trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
